Thymalfasin

chronic hepatitis B viral clearance immunomodulation

Thymalfasin (CAS 69440-99-9) is a chemically synthesized, 28-amino acid peptide identical in sequence to the endogenous human polypeptide thymosin alpha 1 (Tα1). It is classified as a biologic immunomodulatory agent that enhances Th1 immune responses through TLR2/TLR9 agonism and promotion of T-cell differentiation.

Molecular Formula C129H215N33O55
Molecular Weight 3108.31
CAS No. 69440-99-9
Cat. No. B612327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymalfasin
CAS69440-99-9
Molecular FormulaC129H215N33O55
Molecular Weight3108.31
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymalfasin CAS 69440-99-9: Synthetic Thymosin Alpha 1 Peptide for Immunomodulation Procurement


Thymalfasin (CAS 69440-99-9) is a chemically synthesized, 28-amino acid peptide identical in sequence to the endogenous human polypeptide thymosin alpha 1 (Tα1) [1]. It is classified as a biologic immunomodulatory agent that enhances Th1 immune responses through TLR2/TLR9 agonism and promotion of T-cell differentiation [1]. Thymalfasin is manufactured via solid-phase peptide synthesis and is approved in over 35 countries for the treatment of chronic hepatitis B and C, either as monotherapy or in combination with interferon [2]. The synthetic product (ZADAXIN®) offers defined, reproducible composition compared to biological extracts . Regulatory approvals include China NMPA and Italian EMA, with orphan drug designation from FDA and EMA for hepatocellular carcinoma .

Why Thymalfasin Cannot Be Replaced by Thymopentin or Other Thymic Peptides


Thymalfasin (28-amino acid) and thymopentin (5-amino acid) are distinct immunomodulatory peptides derived from different thymic precursors—prothymosin alpha versus thymopoietin—with fundamentally different molecular structures, mechanisms of action, and pharmacokinetic profiles [1]. Thymalfasin acts primarily through TLR2/TLR9 agonism on antigen-presenting cells to drive Th1 polarization [1], whereas thymopentin modulates neutrophil and macrophage function without equivalent TLR engagement [2]. Crucially, the pharmacokinetic half-life of thymalfasin is approximately 2 hours, enabling twice-weekly dosing [3], while thymopentin's half-life is approximately 40 seconds, necessitating daily or continuous administration [4]. These structural and pharmacological differences preclude generic substitution; procurement decisions must be compound-specific and indication-driven [5]. The quantitative evidence below substantiates why thymalfasin offers distinct therapeutic and logistical advantages for specific applications.

Quantitative Differentiation of Thymalfasin vs. Comparators: Head-to-Head and Cross-Study Evidence


Chronic Hepatitis B: Sustained Virological Response Superior to Untreated Controls and Comparable to Interferon

Thymalfasin (Tα1) at 1.6 mg twice-weekly for 6 months achieved significantly higher sustained response rates than untreated controls in patients with chronic hepatitis B. In a meta-analysis of seven randomized controlled studies, thymalfasin monotherapy produced a pooled sustained response rate of approximately 36% versus <10% in untreated controls [1]. In a direct head-to-head randomized trial of 316 Japanese patients, 1.6 mg thymalfasin for 24 weeks resulted in 36.4% ALT normalization, 30% HBV-DNA clearance by branched DNA, and 22.8% HBe-antigen clearance at 72 weeks [2]. A separate meta-analysis comparing thymalfasin to interferon-alpha found comparable efficacy but with a superior safety profile for thymalfasin [3].

chronic hepatitis B viral clearance immunomodulation

Sepsis Mortality Reduction: 9% Absolute Risk Reduction in 28-Day All-Cause Mortality

In a multicenter randomized controlled trial of 361 patients with severe sepsis, thymalfasin (Tα1) reduced 28-day all-cause mortality from 35.0% in the control group to 26.0% in the Tα1 group—an absolute risk reduction of 9.0% and a relative risk of 0.74 (95% CI 0.54–1.02) [1]. Immune reconstitution was documented by significantly greater improvement in monocyte HLA-DR expression: mean difference in mHLA-DR change between groups was 3.9% on day 3 (95% CI 0.2–7.6%, P=0.037) and 5.8% on day 7 (95% CI 1.0–10.5%, P=0.017) [1]. In elderly immunosuppressed septic patients, thymalfasin treatment improved immune function and prognosis compared to standard care alone [2].

sepsis intensive care immune reconstitution

COVID-19 Mortality: 41% Relative Risk Reduction in Moderate-to-Critical Patients

A 2023 meta-analysis of 8 studies including moderate-to-critical COVID-19 patients found that thymosin alpha-1 therapy significantly reduced mortality with a relative risk (RR) of 0.59 (95% CI 0.37–0.93, P=0.02) compared to placebo or standard care [1]. This corresponds to a 41% relative reduction in the risk of death. Subgroup analysis indicated that the mortality benefit was most pronounced in severe and critical patient populations [2]. The effect was robust across multiple study designs, though heterogeneity was high (I²=84%) [1].

COVID-19 SARS-CoV-2 viral pneumonia

Pharmacokinetic Half-Life: Thymalfasin (≈2 h) vs. Thymopentin (≈40 sec) — 180-Fold Difference

Thymalfasin exhibits a serum elimination half-life of approximately 1.65–2.0 hours following subcutaneous administration [1][2]. In contrast, the pentapeptide immunomodulator thymopentin has a half-life of approximately 40 seconds [3]. This represents a half-life difference of approximately 180-fold. The extended half-life of thymalfasin supports a twice-weekly dosing regimen (1.6 mg subcutaneous twice weekly) that maintains therapeutic concentrations without daily injections [4]. Peak plasma concentration after a single 1.6 mg subcutaneous dose in healthy subjects is approximately 37.51 ng/mL, with a Tmax of 1.67 hours and AUC0-15 of 152.15 ng/mL·h [1].

pharmacokinetics dosing frequency drug formulation

Vaccine Adjuvant Efficacy: Enhanced Seroconversion in Immunocompromised Hemodialysis Patients

Thymalfasin is indicated as an adjuvant for influenza and hepatitis B vaccines in chronic hemodialysis patients who failed to achieve adequate antibody titers from previous immunization [1]. In this specific immunocompromised population, thymalfasin administration enhances seroconversion rates, enabling protective immunity where standard vaccination alone is insufficient. The compound is also indicated as an adjuvant for influenza vaccination in elderly patients [2]. This application leverages thymalfasin's ability to augment Th1 responses and T-cell help for B-cell antibody production in the setting of immunosenescence or iatrogenic immunosuppression.

vaccine adjuvant hemodialysis seroconversion

Thymalfasin Application Scenarios: Evidence-Based Use Cases for Procurement


Chronic Hepatitis B Management: Twice-Weekly Subcutaneous Immunomodulation

Thymalfasin at 1.6 mg twice-weekly for 6–12 months is indicated for chronic hepatitis B patients, particularly those intolerant to interferon or as combination therapy with nucleoside/nucleotide analogs [1]. The sustained virological response rate of approximately 36% after 6 months of monotherapy, with responses continuing to accumulate post-treatment, makes thymalfasin a strategic alternative or adjunct to indefinite antiviral therapy [2]. The twice-weekly dosing schedule leverages the 2-hour half-life to maintain therapeutic levels without daily injections [3].

Severe Sepsis Adjunctive Therapy: 7-Day ICU Immunomodulation Protocol

For patients with severe sepsis and evidence of immune suppression (low mHLA-DR), thymalfasin at 1.6 mg subcutaneous every 12 hours for up to 7 days can be administered as adjunctive therapy to standard care [1]. The ETASS trial demonstrated a 9% absolute reduction in 28-day mortality and significant immune reconstitution as measured by mHLA-DR improvement [2]. This application is most appropriate in tertiary ICU settings with the capacity to monitor immune parameters and administer protocol-driven immunomodulatory therapy.

Vaccine Adjuvant for Immunocompromised Non-Responders

Thymalfasin serves as a vaccine adjuvant in chronic hemodialysis patients who have previously failed to seroconvert to influenza or hepatitis B vaccination [1]. The compound is administered prior to or concurrent with revaccination to enhance Th1-mediated antibody responses. This application is also relevant for elderly patients with immunosenescence, where standard vaccine responses are diminished [2].

COVID-19 or Severe Viral Pneumonia Immunomodulation

In moderate-to-critical COVID-19 patients, thymosin alpha-1 therapy is associated with a 41% relative reduction in mortality (RR 0.59, 95% CI 0.37–0.93) based on meta-analysis of 5,417 patients [1]. The mortality benefit is most pronounced in severe and critical disease, where immune dysregulation contributes to poor outcomes. Thymalfasin may be considered for off-label or compassionate use in severe viral pneumonia with evidence of immune suppression, pending confirmatory randomized trials [2].

Technical Documentation Hub

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